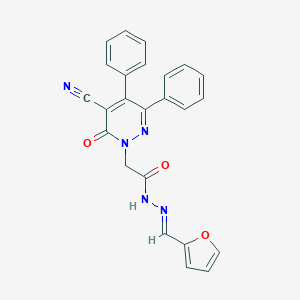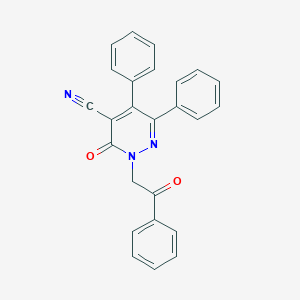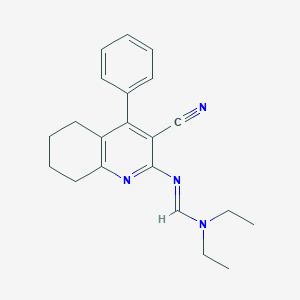![molecular formula C21H14N4OS B293102 5-methyl-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B293102.png)
5-methyl-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidothienopyridazines, which are known for their diverse pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate, leading to the formation of tricyclic compounds containing aliphatic, aromatic, or heteroaromatic fragments . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-methyl-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, acetic anhydride, and Raney nickel . The reactions are often carried out under reflux conditions in solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The exact mechanism of action of 7-methyl-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones
- 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione
Uniqueness
What sets 7-methyl-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one apart from similar compounds is its unique structural arrangement, which may confer distinct biological activities and chemical reactivity
Eigenschaften
Molekularformel |
C21H14N4OS |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
5-methyl-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C21H14N4OS/c1-25-12-22-18-16-15(13-8-4-2-5-9-13)17(14-10-6-3-7-11-14)23-24-20(16)27-19(18)21(25)26/h2-12H,1H3 |
InChI-Schlüssel |
CQKDEJAITUIOHK-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C1=O)SC3=NN=C(C(=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CN1C=NC2=C(C1=O)SC3=NN=C(C(=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B293019.png)
![2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B293020.png)
![Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B293027.png)
![6-Acetyl-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl 3-nitrobenzoate](/img/structure/B293028.png)

![methyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293030.png)

![3-Methyl-1-{[(4-phenyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293035.png)
![N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide](/img/structure/B293036.png)
![11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293037.png)

![2-[(4-chlorophenyl)hydrazinylidene]-1-oxo-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293040.png)
![1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293041.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293042.png)
